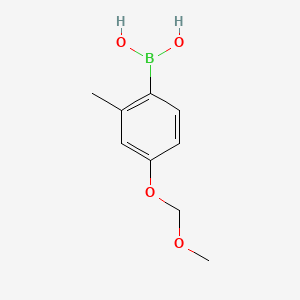
(4-(甲氧基甲氧基)-2-甲基苯基)硼酸
描述
(4-(Methoxymethoxy)-2-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C9H13BO4 and its molecular weight is 196.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Methoxymethoxy)-2-methylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Methoxymethoxy)-2-methylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
传感应用
硼酸: 以其与二醇和其他路易斯碱形成可逆共价配合物的能力而闻名,使其成为传感应用的理想选择 。这种特性可以开发用于检测各种生物和化学物质的传感器。例如,它们可用于创建检测多巴胺等儿茶酚胺的荧光传感器,而儿茶酚胺是大脑中重要的神经递质。
生物标记和蛋白质操作
硼酸与二醇的相互作用也被利用于生物标记和蛋白质操作 。通过将硼酸部分连接到目标分子,研究人员可以靶向并标记细胞内的特定蛋白质。这在了解蛋白质功能和生物系统中的相互作用网络方面特别有用。
治疗开发
由于其生物相容性和与各种生物分子相互作用的能力,硼酸已被用于治疗剂的开发 。它们参与了抑制酶或干扰细胞信号通路化合物的合成,为药物开发提供了潜在途径。
分离技术
在分析化学领域,硼酸可用于分离复杂的混合物 。它们对某些分子的选择性结合允许从混合物中纯化特定组分,这在研究和工业过程中都至关重要。
材料科学
硼酸被用作创建聚合物和其他材料的构建块 。它们的独特特性使开发能够在存在某些刺激(如 pH 变化或二醇的存在)的情况下改变其行为的响应性材料成为可能。
催化
包括 (4-(甲氧基甲氧基)-2-甲基苯基)硼酸在内的硼酸在催化中发挥作用 。它们可以催化各种化学反应,包括二醇、碳水化合物和环氧化物开环反应的功能化。这是由于它们的 Lewis 酸性及其与底物形成稳定配合物的能力。
交叉偶联反应
硼酸的一个重要应用是 Suzuki-Miyaura 交叉偶联反应 。这些反应是现代合成有机化学的基石,允许形成碳-碳键。(4-(甲氧基甲氧基)-2-甲基苯基)硼酸可以在这些反应中充当试剂,有助于合成复杂的有机分子。
生化工具
最后,硼酸在各种研究应用中用作生化工具 。它们可用于抑制酶、修饰核酸或将分子递送到细胞中。它们的通用性使它们在广泛的生化和医学研究中变得有价值。
属性
IUPAC Name |
[4-(methoxymethoxy)-2-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-7-5-8(14-6-13-2)3-4-9(7)10(11)12/h3-5,11-12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCGIQQHHJUZFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCOC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675328 | |
| Record name | [4-(Methoxymethoxy)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260374-05-7 | |
| Record name | [4-(Methoxymethoxy)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


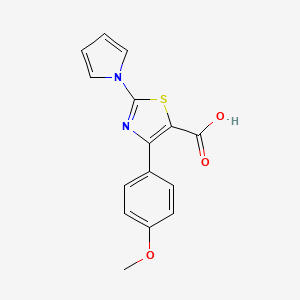

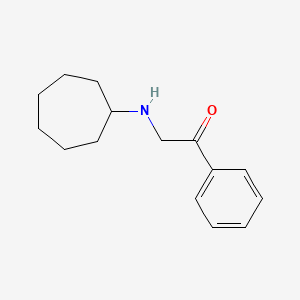
![2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1463744.png)
![[1-(Phenylsulfanyl)cyclopropyl]methanamine](/img/structure/B1463745.png)
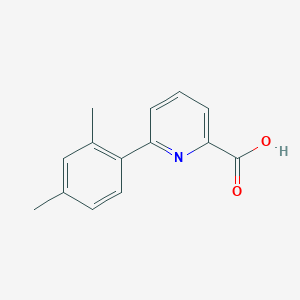

![2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B1463754.png)
![1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1463755.png)
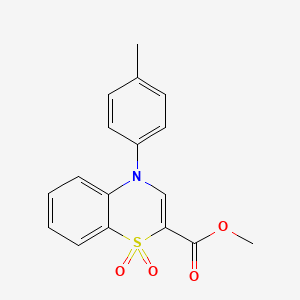
![2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463759.png)
![5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1463761.png)
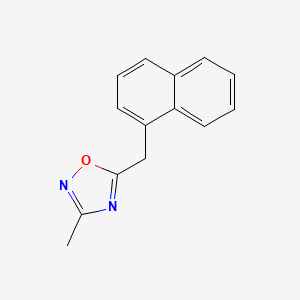
![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1463763.png)
